4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)-
Description
4,6(1H,5H)-Pyrimidinedione derivatives are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms and two ketone groups. The compound 5-(4-methylphenyl)-4,6(1H,5H)-pyrimidinedione features a para-methyl-substituted phenyl group at position 5 of the pyrimidinedione core. Pyrimidinediones are notable for their roles in medicinal chemistry, including anticonvulsant activity (e.g., primidone, ) and enzyme inhibition (e.g., bacterial DNA adenine methyltransferase (Dam) inhibitors, ).
Properties
IUPAC Name |
5-(4-methylphenyl)-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-10(14)12-6-13-11(9)15/h2-6,9H,1H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOKCCCCXDBPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)NC=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250628 | |
| Record name | 5-(4-Methylphenyl)-4,6(1H,5H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146533-42-8 | |
| Record name | 5-(4-Methylphenyl)-4,6(1H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146533-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methylphenyl)-4,6(1H,5H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)- can be achieved through several methods. One efficient method involves the condensation of 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
In industrial settings, the production of this compound may involve more scalable methods, such as multi-component reactions in aqueous systems. These methods are favored for their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylphenyl group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include formic acid, chloral, and various solid-supported reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The biological significance of 4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)- has been explored in various studies. Some notable applications include:
- Anaphylatoxin Receptor Antagonism : Research indicates that this compound may act as an antagonist for anaphylatoxin receptors, which are involved in inflammatory responses .
- Inhibition of Platelet Aggregation : Studies have shown that it can inhibit platelet aggregation, suggesting potential use in treating thrombotic disorders .
- Kidney Function Stimulation : The compound has been reported to stimulate kidney function, which could have implications for treating renal diseases .
Medicinal Chemistry Applications
The compound's structural features allow it to serve as a scaffold for developing new drugs targeting various diseases. For instance:
- Cancer Treatment : Derivatives of pyrimidinediones have been investigated for their ability to inhibit cancer cell growth by targeting specific pathways involved in tumor proliferation .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against resistant bacterial strains, highlighting their potential in addressing antibiotic resistance .
Case Studies
Several case studies illustrate the practical applications of 4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)-:
- Inhibitors of Aminoglycoside Acetyltransferase : One study evaluated compounds related to pyrimidinediones for their ability to inhibit aminoglycoside acetyltransferase type Ib. The results indicated that certain derivatives showed competitive inhibition properties, suggesting their potential as adjuncts in antibiotic therapy .
- Antiparkinsonian Agents : Compounds derived from similar structures were tested for analgesic and antiparkinsonian effects. Results indicated moderate efficacy in alleviating symptoms associated with Parkinson's disease .
- Anticancer Research : A series of pyrimidine-based compounds were synthesized and tested against various cancer cell lines. Some derivatives demonstrated significant cytotoxic effects, warranting further investigation into their mechanisms of action and therapeutic potential .
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Key Research Findings
Primidone Derivatives: Alkyl and aryl substitutions at position 5 are critical for anticonvulsant activity, with phenobarbital (a primidone metabolite) acting as a GABA receptor modulator .
Enzyme Inhibition: 4-Bromophenyl and furan-methylidene substitutions () are effective in disrupting bacterial Dam activity, highlighting the role of aromatic π-π stacking in enzyme binding .
Structure-Activity Relationship (SAR): Substitutions at position 2 (e.g., thioxo groups) enhance hydrogen bonding with target proteins, as seen in thiobarbituric acid derivatives () .
Biological Activity
4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)- is a synthetic organic compound belonging to the pyrimidinedione family. Its biological activity is primarily linked to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. This article aims to explore the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound features a pyrimidine ring substituted with a 4-methylphenyl group. This unique structure contributes to its specific pharmacological properties, differentiating it from other barbiturates and their derivatives.
The biological activity of 4,6(1H,5H)-pyrimidinedione is largely attributed to its modulation of GABA receptors. By enhancing the inhibitory effects of GABA, the compound promotes sedative and hypnotic effects through the following mechanisms:
- GABA Receptor Interaction : The compound binds to GABA_A receptors, facilitating chloride ion influx and leading to hyperpolarization of neuronal membranes. This results in decreased neuronal excitability and sedation.
- Chloride Ion Channel Modulation : The interaction with chloride channels further amplifies its inhibitory effects on neurotransmission.
Pharmacological Properties
The compound exhibits several pharmacological activities:
- Sedative and Hypnotic Effects : Similar to barbiturates, it is recognized for inducing sleep and reducing anxiety.
- Potential Antimicrobial Activity : Research indicates that derivatives of pyrimidinediones may exhibit antimicrobial properties against various pathogens .
- Cardiovascular Applications : Some studies suggest potential applications in treating cardiac conditions, particularly in genetic hypertrophic cardiomyopathy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidinedione compounds. Variations in substituents on the pyrimidine ring can significantly influence potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| 4-Methylphenyl | Enhances sedative properties |
| Chlorine/Nitro Groups | Increases antibacterial activity |
| Alkyl Substituents | Modulates solubility and bioavailability |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Sedative Properties : A study demonstrated that compounds similar to 4,6(1H,5H)-pyrimidinedione exhibited significant sedative effects in animal models when administered at varying dosages .
- Antimicrobial Effects : A series of pyrimidine derivatives were synthesized and evaluated for antimicrobial activity against E. coli and S. aureus. The presence of specific substituents was found to enhance efficacy against these pathogens .
- Cardiac Applications : Research has shown that certain pyrimidinedione derivatives can inhibit pathological cardiac remodeling associated with hypertrophic cardiomyopathy, providing a foundation for future therapeutic strategies .
Q & A
Q. Q1. What are the recommended synthetic routes for 4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)-, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via condensation reactions between urea derivatives and substituted malonic esters. For example:
- Step 1: React 4-methylphenylacetone with diethyl malonate under basic conditions (e.g., sodium ethoxide) to form the barbiturate core .
- Step 2: Optimize yields by controlling temperature (80–100°C) and reaction time (6–12 hours). Use anhydrous solvents to minimize hydrolysis .
- Characterization: Confirm purity via HPLC (C18 column, methanol/water mobile phase) and compare retention times with known analogs like 5-ethyl-5-phenylhexahydropyrimidine-4,6-dione .
Q. Q2. How can spectroscopic techniques distinguish 5-(4-methylphenyl) substituents in pyrimidinediones from other aryl groups?
Methodological Answer:
- NMR: The para-methyl group in 5-(4-methylphenyl) generates a singlet at ~2.35 ppm (³H integration) in ¹H NMR. Aromatic protons appear as two doublets (J ≈ 8 Hz) between 7.2–7.4 ppm due to para-substitution .
- IR: Look for C=O stretches at 1680–1720 cm⁻¹ (pyrimidinedione ring) and C-H bending (aromatic) at 810–830 cm⁻¹ .
- Mass Spectrometry: Expect a molecular ion peak at m/z 218 (C₁₂H₁₄N₂O₂) with fragmentation patterns consistent with loss of CO (28 amu) and CH₃ groups .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituents at position 5) influence the biological activity of pyrimidinediones?
Methodological Answer:
-
Comparative Analysis: Replace the 4-methylphenyl group with other aryl/alkyl substituents (e.g., ethyl, phenyl, or thienyl) and evaluate antimicrobial or enzyme inhibitory activity. For example:
Substituent (Position 5) Observed Activity Reference 4-Methylphenyl Moderate Dam inhibition 2-Furylmethylene Strong bacterial biofilm disruption Ethyl Sedative effects (e.g., primidone) -
Mechanistic Insight: Use molecular docking to assess binding affinity to target enzymes (e.g., DNA adenine methyltransferase) and correlate with substituent hydrophobicity/steric effects .
Q. Q4. What experimental strategies resolve contradictions in reported biological activities of pyrimidinedione derivatives?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., bacterial strain, growth phase) for antimicrobial studies. For instance, discrepancies in S. pneumoniae biofilm inhibition may arise from variations in inoculum size or nutrient media .
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., oxidation of the methyl group to carboxylic acid) that may alter activity .
- Cross-Validation: Compare results across multiple models (e.g., in vitro enzyme assays vs. in vivo rodent studies) to confirm target specificity .
Analytical and Computational Questions
Q. Q5. What computational models predict the solubility and bioavailability of 5-(4-methylphenyl)-pyrimidinediones?
Methodological Answer:
- QSAR Modeling: Train models using descriptors like logP (calculated ~1.8 for 4-methylphenyl), polar surface area (~70 Ų), and hydrogen-bond donors/acceptors. Validate with experimental solubility data from shake-flask assays .
- MD Simulations: Simulate membrane permeability using lipid bilayer models (e.g., DPPC membranes) to assess passive diffusion rates .
Q. Q6. How can crystallographic data inform the design of pyrimidinedione analogs with enhanced stability?
Methodological Answer:
- X-ray Diffraction: Resolve the crystal structure to identify key intermolecular interactions (e.g., hydrogen bonds between N-H and carbonyl groups) .
- Thermal Analysis: Use DSC/TGA to correlate melting points (~250°C for 4-methylphenyl derivatives) with crystal packing efficiency .
Biological and Pharmacological Questions
Q. Q7. What assays are suitable for evaluating the neuropharmacological potential of 5-(4-methylphenyl)-pyrimidinediones?
Methodological Answer:
- In Vitro: Test GABA receptor modulation in rat cortical neurons using patch-clamp electrophysiology .
- In Vivo: Assess anticonvulsant activity in PTZ-induced seizure models, comparing ED₅₀ values to primidone .
Q. Q8. How can researchers address the metabolic instability of pyrimidinediones in hepatic microsome assays?
Methodological Answer:
- Metabolite Identification: Incubate with human liver microsomes and use UPLC-QTOF to detect phase I metabolites (e.g., hydroxylation at the methyl group) .
- Stabilization Strategies: Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
